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molecular formula C23H24N2OS B8334297 alpha-[2-(2-Naphthalenyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohept[d]imidazo[2,1-b]thiazol-3-methanol

alpha-[2-(2-Naphthalenyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohept[d]imidazo[2,1-b]thiazol-3-methanol

Cat. No. B8334297
M. Wt: 376.5 g/mol
InChI Key: HVSXLZQYIUCKJN-UHFFFAOYSA-N
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Patent
US06191124B1

Procedure details

3-(2-Napthalenyl)-1-(6,7,8,9-tetrahydro-5H-cyclohept[d]imidazo[2,1-b]thiazol-3-yl)-1-propanone (Formula O-3), 0.10 g, was reduced with NaBH4 by non-critical variations of EXAMPLE 12 to yield pure α-[2-(2- Naphthalenyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohept[d]imidazo[2,1-b]thiazol-3-methanol (Formula O-4, X=H), m.p. 124-127°.
Name
3-(2-Napthalenyl)-1-(6,7,8,9-tetrahydro-5H-cyclohept[d]imidazo[2,1-b]thiazol-3-yl)-1-propanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][C:13]([C:15]1[N:22]2[C:18]([S:19][C:20]3[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][C:21]=32)=[N:17][CH:16]=1)=[O:14].[BH4-].[Na+]>>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][CH:13]([C:15]1[N:22]2[C:18]([S:19][C:20]3[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][C:21]=32)=[N:17][CH:16]=1)[OH:14] |f:1.2|

Inputs

Step One
Name
3-(2-Napthalenyl)-1-(6,7,8,9-tetrahydro-5H-cyclohept[d]imidazo[2,1-b]thiazol-3-yl)-1-propanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)CCC(=O)C1=CN=C2SC3=C(N21)CCCCC3
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)CCC(O)C1=CN=C2SC3=C(N21)CCCCC3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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